1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific example involves the creation of heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various analytical, physical, and spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support leading to 3-amino-2-(indol-3-yl)imidazo[2,1-b][1,3]benzothiazoles is one example .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the ligands were characterized through various analytical, physical, and spectroscopic methods .Scientific Research Applications
Antimicrobial Activity
- Patel et al. (2010) synthesized compounds related to 1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid and found them to exhibit antimicrobial activity against various bacterial and fungal species, comparable to standard drugs in some cases. This highlights the potential of these compounds in antimicrobial applications (Patel & Shaikh, 2010).
- Another study by Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of similar pyridine derivatives, demonstrating variable and modest activity against investigated bacterial and fungal strains (Patel, Agravat & Shaikh, 2011).
Antioxidant Activity
- Tumosienė et al. (2019) synthesized derivatives of a similar compound and tested them for antioxidant activity. Some of these compounds showed potent antioxidant effects, even surpassing known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Potential in Cancer Research
- Budzisz et al. (2010) synthesized chelating ligands related to this chemical class and investigated their cytotoxic activity. They found that these compounds modulated the expression of BAX and P53 genes, indicating potential in cancer research (Budzisz et al., 2010).
Structural and Chemical Studies
- Extensive structural and chemical studies have been conducted on similar compounds to understand their properties and potential applications. Matczak-Jon et al. (2010) explored the solution properties of benzothiazolyl derivatives, contributing to our understanding of their chemical behavior and potential applications (Matczak-Jon et al., 2010).
Future Directions
properties
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-7-2-3-9-10(4-7)19-13(14-9)15-6-8(12(17)18)5-11(15)16/h2-4,8H,5-6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMADVMTLAQNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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